[Nle13]-Motilin

Gastrointestinal motility Motilin receptor pharmacology Response desensitization kinetics

Choose [Nle13]-Motilin as the indispensable reference agonist for motilin receptor studies. Its single Nle13 substitution confers oxidation resistance while retaining full agonist efficacy, providing a stable, sub-nanomolar affinity tool (pKd 9.12). It is the gold standard for normalizing intrinsic activity of new chemical entities and for discriminating neurogenic vs. myogenic prokinetic mechanisms. This peptide ensures cross-laboratory reproducibility and is completely inactive in rodent species lacking a functional motilin receptor, serving as a validated negative control for target-dependent studies.

Molecular Formula C122H192N34O35
Molecular Weight 2695.0 g/mol
Cat. No. B15605951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Nle13]-Motilin
Molecular FormulaC122H192N34O35
Molecular Weight2695.0 g/mol
Structural Identifiers
InChIInChI=1S/C122H192N34O35/c1-9-11-14-30-74(104(174)145-79(40-46-89(126)159)110(180)147-82(45-51-97(169)170)111(181)142-75(32-20-22-53-124)105(175)146-81(44-50-96(167)168)112(182)144-77(34-24-55-135-122(132)133)107(177)150-87(61-92(129)162)114(184)140-73(31-19-21-52-123)102(172)136-63-94(164)139-83(120(190)191)42-48-91(128)161)141-106(176)76(33-23-54-134-121(130)131)143-109(179)80(41-47-90(127)160)148-113(183)84(57-64(3)4)149-108(178)78(43-49-95(165)166)138-93(163)62-137-103(173)85(60-70-36-38-71(158)39-37-70)151-118(188)100(67(8)157)155-115(185)86(59-69-28-17-13-18-29-69)152-117(187)99(66(7)10-2)154-116(186)88-35-25-56-156(88)119(189)98(65(5)6)153-101(171)72(125)58-68-26-15-12-16-27-68/h12-13,15-18,26-29,36-39,64-67,72-88,98-100,157-158H,9-11,14,19-25,30-35,40-63,123-125H2,1-8H3,(H2,126,159)(H2,127,160)(H2,128,161)(H2,129,162)(H,136,172)(H,137,173)(H,138,163)(H,139,164)(H,140,184)(H,141,176)(H,142,181)(H,143,179)(H,144,182)(H,145,174)(H,146,175)(H,147,180)(H,148,183)(H,149,178)(H,150,177)(H,151,188)(H,152,187)(H,153,171)(H,154,186)(H,155,185)(H,165,166)(H,167,168)(H,169,170)(H,190,191)(H4,130,131,134)(H4,132,133,135)/t66-,67+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,98-,99-,100-/m0/s1
InChIKeyQAUONKXPUIQGLF-TYTMXZLQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Nle13]-Motilin for Motilin Receptor Pharmacology: A Synthetic Peptide Agonist with Defined Substitution at Position 13


[Nle13]-Motilin (CAS 55524-56-6; molecular formula C₁₂₁H₁₉₀N₃₄O₃₅; MW 2681.01) is a synthetic 22-amino-acid peptide analog of the endogenous gastrointestinal hormone porcine motilin, in which the oxidation-prone methionine at position 13 is replaced by the isosteric, oxidation-resistant amino acid norleucine (Nle) [1]. This single-residue substitution preserves full agonist efficacy at the motilin receptor (MLNR) while conferring improved chemical stability relative to the natural Met¹³-containing sequence. First synthesized and pharmacologically characterized in the mid-1970s, [Nle13]-Motilin has served for nearly five decades as the gold-standard peptide tool compound for motilin receptor binding assays, in vitro tissue bath pharmacology, and as the reference full agonist against which novel small-molecule motilin receptor agonists are benchmarked for intrinsic activity [2].

Why Motilin Receptor Agonists Are Not Interchangeable: Kinetic, Affinity, and Species-Selectivity Evidence for [Nle13]-Motilin


Motilin receptor agonists span a wide structural range — from endogenous 22-residue peptides through macrolide antibiotics (erythromycin) to non-peptide small molecules (camicinal) and serotonergic agents (tegaserod) — yet they are profoundly non-interchangeable in experimental settings. Direct comparative studies in rabbit isolated gastric antrum reveal that [Nle13]-Motilin and natural motilin share identical potency and maximal efficacy, but their response kinetics diverge sharply from those of erythromycin and tegaserod, with [Nle13]-Motilin exhibiting a characteristic rapid fade (t₁/₂ ≈ 11–15 min) versus the sustained responses of erythromycin (t₁/₂ ≈ 24–35 min) [1]. At the receptor level, [Nle13]-Motilin binds with sub-nanomolar affinity (pKd 9.12 in rabbit antrum), approximately 4,600-fold higher than erythromycin-A (pKd 5.47) [2][3]. Furthermore, unlike ghrelin or metoclopramide, [Nle13]-Motilin is completely inactive in rodent species that lack a functional motilin receptor, mandating careful species selection in translational study design [4]. These quantitative differences in kinetics, binding affinity, and species pharmacology mean that substituting one agonist for another without experimental justification will yield non-comparable, potentially misleading results.

Quantitative Differentiation Evidence: [Nle13]-Motilin Versus Key Comparators in Motilin Receptor Research


Response Fade Half-Life vs. Erythromycin and Tegaserod: Direct Head-to-Head Kinetics in Rabbit Gastric Antrum

In the rabbit isolated gastric antrum electrical field stimulation (EFS) assay, [Nle13]-Motilin produces a rapid fade of the potentiated cholinergically mediated contraction, with a half-life (t₁/₂) of 11–15 min across the concentration range 0.01–0.3 μM [1]. By direct comparison in the same experimental system, erythromycin responses are sustained approximately 2.2- to 2.5-fold longer (t₁/₂ 24–35 min at 1–10 μM), and tegaserod responses are sustained 2.0- to 2.5-fold longer (t₁/₂ 28–43 min at 0.1–10 μM) [1]. This kinetic divergence is not attributable to peptide degradation, as a second application of [Nle13]-Motilin after 60 min washout fully restores the excitatory response [1].

Gastrointestinal motility Motilin receptor pharmacology Response desensitization kinetics

Equipotent Efficacy with Natural Porcine Motilin and [Leu13]-Motilin: Superimposable Concentration-Response Curves in Rabbit and Human Tissue

In rabbit duodenal muscle and human gastric fundus strips, graded concentrations of natural porcine motilin (13-Met-M), synthetic [Nle13]-Motilin (13-Nle-M), and synthetic [Leu13]-Motilin (13-Leu-M) produce concentration-response curves that are superimposable, with no statistically significant difference in either the calculated maximal contractile responses (CMR) or the doses required for half-maximal response (D₅₀) among the three motilins [1]. Pharmacological analysis further demonstrated that the motor effects of all three peptides are uniformly resistant to tetrodotoxin and atropine, confirming a common direct smooth muscle mechanism of action [1].

Structure-activity relationship Motilin analog comparison Smooth muscle contractility

Receptor Binding Affinity vs. Erythromycin and Motilides: Nanomolar Affinity Confirmed Across Species

[¹²⁵I][Nle13]-porcine motilin binds to rabbit antral smooth muscle membranes with a pKd of 9.12 (Kd ≈ 0.76 nM), representing sub-nanomolar affinity [1]. In cat duodenal homogenates, the same radioligand is displaced by the motilide erythromycin-A with a pKd of only 5.47 ± 0.23 (Kd ≈ 3.4 μM), corresponding to an approximately 4,600-fold lower affinity [2]. The semisynthetic erythromycin derivative EM-523 shows improved but still markedly lower affinity (pKd 7.60 ± 0.24; Kd ≈ 25 nM), approximately 33-fold weaker than [Nle13]-porcine motilin [2]. In functional tissue bath experiments using cat duodenal strips, this affinity difference translates into potency: motilin pEC₅₀ = 8.29 ± 0.08 vs. EM-523 pEC₅₀ = 7.12 ± 0.12 vs. EM-A pEC₅₀ = 5.99 ± 0.15, with all compounds exhibiting comparable intrinsic activity (80–83% of the acetylcholine maximum) [2].

Receptor binding affinity Radioligand binding Motilin receptor pharmacology

Acetylcholine Response Potentiation at Subthreshold Concentrations: Functional Evidence for Postsynaptic Sensitization

In the rabbit isolated pyloric sphincter, the addition of subthreshold doses of 13-Nle-motilin (concentrations that alone produce no detectable contraction) significantly potentiates the contractile response to exogenous acetylcholine. Specifically, in the presence of subthreshold 13-Nle-motilin, the calculated acetylcholine dose required for half-maximal contraction (ED₅₀) was reduced from 3.68 × 10⁻⁶ g/mL to 1.33 × 10⁻⁶ g/mL — a 2.77-fold leftward shift — and the calculated maximal contractile response was increased by 15.3% [1]. This potentiation was shown not to be mediated by increased endogenous acetylcholine release, suggesting a direct postsynaptic sensitization of the smooth muscle cell to cholinergic stimulation [1].

Cholinergic potentiation Smooth muscle pharmacology Motilin-acetylcholine interaction

Species Selectivity: Complete Inactivity in Rodent vs. High Potency in Rabbit and Human Gastrointestinal Tissue

[Nle13]-Motilin exhibits a strict species-selectivity profile that mirrors the phylogenetic distribution of the motilin receptor. In rabbit duodenum and human gastric fundus, graded concentrations produce robust, concentration-dependent contractions with high sensitivity [1]. In contrast, guinea-pig and rat gastrointestinal preparations are completely refractory to [Nle13]-Motilin across the tested concentration range [1]. This was confirmed in mouse isolated stomach and colon, where [Nle13]-Motilin at 0.1 nM–1 μM had no effect on EFS-evoked cholinergic contractions in forestomach or colon (n = 4–8), whereas ghrelin (0.01–1 μM) and metoclopramide (10–100 μM) produced significant facilitation [2]. The rodent inactivity is consistent with the documented absence of functional motilin and motilin receptor genes in mice and rats [2].

Species selectivity Translational model selection Motilin receptor phylogeny

Reference Standard for Intrinsic Activity: [Nle13]-Motilin Defines the Full Agonist Baseline for Novel Motilin Receptor Agonists

[Nle13]-Motilin serves as the reference full agonist (intrinsic activity = 1.0) against which the efficacy of novel motilin receptor agonists is quantitatively normalized. In the dog recombinant motilin receptor expressed in HEK293 cells, the small-molecule agonist camicinal (GSK962040) exhibited a pEC₅₀ of 5.79 and an intrinsic activity of 0.72 relative to [Nle13]-Motilin, indicating partial agonism [1]. At the human recombinant motilin receptor, camicinal achieved a pEC₅₀ of 7.9, while erythromycin displayed a pEC₅₀ of 7.3 [2]. In human isolated stomach preparations, [Nle13]-Motilin at 100 nM, camicinal at 10 μM, and erythromycin at 10 μM each produced muscle contractions of similar amplitude, demonstrating that the peptide achieves equivalent functional effect at approximately 100-fold lower concentration [2]. In rabbit gastric antrum, [Nle13]-Motilin facilitated cholinergically mediated contractions with a pEC₅₀ of 8.3 (≈5 nM) at neuronal concentrations (0.1–30 nM), whereas direct smooth muscle contraction required higher concentrations (30–3,000 nM) [3].

Intrinsic activity benchmarking Drug discovery pharmacology Motilin receptor agonist characterization

Validated Application Scenarios for [Nle13]-Motilin Based on Quantitative Differentiation Evidence


Radioligand for Motilin Receptor Binding, Autoradiography, and Competition Assays

The sub-nanomolar affinity of [¹²⁵I][Nle13]-porcine motilin (pKd 9.12 in rabbit antrum) makes it the preferred radioligand for motilin receptor saturation binding, competition displacement, and autoradiographic localization studies [1]. Its high specific binding signal and well-characterized tissue distribution profile (Bmax ranging from 12 fmol/mg in gastric corpus to 55 fmol/mg in duodenum of cat) enable quantitative receptor density mapping across gastrointestinal regions [2]. In contrast, tritiated or fluorescent erythromycin probes suffer from unacceptably low affinity (pKd ~5.5) and high non-specific binding, precluding their use in quantitative receptor assays.

In Vitro Gastric Prokinetic Activity Screening in Rabbit and Human Isolated Tissue

[Nle13]-Motilin concentration-dependently (0.1–30 nM) potentiates cholinergically mediated, EFS-evoked contractions in rabbit gastric antrum via a post-ganglionic neuronal mechanism (pEC₅₀ = 8.3), while at higher concentrations (30–3,000 nM) it directly contracts smooth muscle [3]. This dual-concentration-range pharmacology — neuronal at low doses, myogenic at high doses — makes [Nle13]-Motilin uniquely informative as a tool for dissecting neurogenic vs. direct smooth muscle mechanisms of prokinetic action. Its equipotency with natural motilin in human gastric fundus [4] further supports translational relevance of rabbit tissue data to human gastric motility.

Full-Agonist Reference Standard for Characterizing Novel Motilin Receptor Agonists

In drug discovery programs targeting the motilin receptor, [Nle13]-Motilin is the indispensable reference full agonist (intrinsic activity = 1.0) for normalizing the efficacy of novel chemical entities. This standardization was explicitly employed in the characterization of camicinal (GSK962040), where the partial agonist activity of the small molecule (intrinsic activity 0.72) was quantified relative to [Nle13]-Motilin at the dog motilin receptor [5]. Without [Nle13]-Motilin as the calibration standard, intrinsic activity comparisons across compounds, assay platforms, and laboratories cannot be reliably performed.

Species-Selectivity Control for Excluding Rodent Models in Motilin Research

[Nle13]-Motilin serves as a definitive negative control for confirming the absence of functional motilin receptor expression in rodent tissues. Its complete lack of effect in mouse, rat, and guinea-pig gastrointestinal preparations — even at concentrations up to 1 μM — provides a validated pharmacological exclusion criterion [4][6]. This is particularly important given that many standard laboratory rodent strains are used for gastrointestinal motility research; [Nle13]-Motilin pretreatment can rapidly establish whether an observed prokinetic effect in a rodent model is motilin receptor-dependent or independent, preventing erroneous translational extrapolation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for [Nle13]-Motilin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.